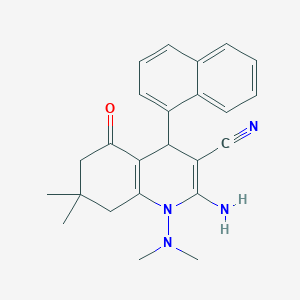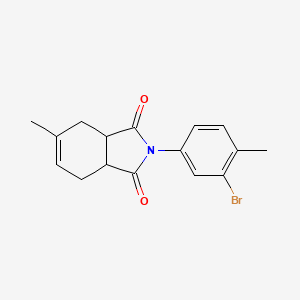![molecular formula C28H27N3O2 B4301547 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]butan-1-ol](/img/structure/B4301547.png)
4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]butan-1-ol
Overview
Description
4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]butan-1-ol is a synthetic compound that belongs to the imidazo[1,2-a]imidazole family. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]butan-1-ol involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis. In addition, this compound has been shown to induce autophagy, which is a process of self-degradation that is important for cellular homeostasis and survival.
Biochemical and Physiological Effects
In addition to its anticancer activity, 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]butan-1-ol has been shown to have other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory activity, which is mediated through the inhibition of NF-κB signaling pathway. In addition, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]butan-1-ol in lab experiments is its potency and specificity against cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one limitation is its solubility, which may affect its bioavailability and efficacy in vivo. In addition, further studies are needed to evaluate its toxicity and pharmacokinetics.
Future Directions
There are several future directions for the research on 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]butan-1-ol. One direction is the development of more potent and selective analogs of this compound for the treatment of cancer and other diseases. Another direction is the evaluation of its efficacy in vivo and its potential side effects. Furthermore, the mechanisms underlying its anti-inflammatory and neuroprotective effects need to be further elucidated. Overall, the research on this compound has the potential to lead to the development of novel drugs for the treatment of various diseases.
Conclusion
In conclusion, 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]butan-1-ol is a synthetic compound with potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. In addition, this compound has other biochemical and physiological effects, such as anti-inflammatory and neuroprotective activity. While there are advantages and limitations for lab experiments, there are several future directions for research on this compound, including the development of more potent and selective analogs and the evaluation of its efficacy in vivo.
Scientific Research Applications
4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]butan-1-ol has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis.
properties
IUPAC Name |
4-[2-(4-methoxyphenyl)-5,6-diphenylimidazo[1,2-a]imidazol-1-yl]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c1-33-24-16-14-21(15-17-24)25-20-31-27(23-12-6-3-7-13-23)26(22-10-4-2-5-11-22)29-28(31)30(25)18-8-9-19-32/h2-7,10-17,20,32H,8-9,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQGQMLJZTUJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(N=C3N2CCCCO)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(3-fluorophenyl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B4301471.png)
![4-[2-(3,4-diethoxyphenyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4301483.png)


![2-amino-1-(dimethylamino)-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4301504.png)
![12-imino-9-(4-methoxyphenyl)-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B4301512.png)
![6-imino-1-methyl-8-phenyl-3-pyridin-3-yl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B4301528.png)
![6-{4-[chloro(difluoro)methoxy]phenyl}-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4301532.png)
![3-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]propan-1-ol](/img/structure/B4301533.png)
![2-(2-ethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B4301551.png)
![6-(4-fluorophenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4301553.png)


![9,10-dimethyl-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B4301565.png)